molecular formula C22H22N2O4 B5179339 N-[2-(1,3-benzodioxol-5-yl)-1-(1-piperidinylcarbonyl)vinyl]benzamide

N-[2-(1,3-benzodioxol-5-yl)-1-(1-piperidinylcarbonyl)vinyl]benzamide

Cat. No.: B5179339
M. Wt: 378.4 g/mol
InChI Key: UTGBBWYOVHCYLL-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-benzodioxol-5-yl)-1-(1-piperidinylcarbonyl)vinyl]benzamide, commonly known as BDB, is a chemical compound that belongs to the family of phenethylamines. It has been studied extensively for its potential use as a research chemical in the field of neuroscience. BDB is known to interact with the serotonin receptors in the brain, which makes it a promising candidate for studying the mechanisms of action of these receptors.

Mechanism of Action

BDB acts as a partial agonist at the 5-HT2A receptor, which means that it activates the receptor to a lesser extent than a full agonist. This results in a milder response in the brain, which may be beneficial for studying the effects of serotonin receptor agonists on the brain.
Biochemical and Physiological Effects:
BDB has been shown to increase the release of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex and the amygdala, which are involved in the regulation of mood and emotion.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BDB in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the mechanisms of action of this receptor. However, one limitation of using BDB is its partial agonist activity, which may not accurately reflect the effects of full agonists on the brain.

Future Directions

There are several future directions for research on BDB, including studying its effects on other serotonin receptors, such as the 5-HT1A receptor, and investigating its potential use in the treatment of other psychiatric disorders, such as schizophrenia. Additionally, further research is needed to determine the long-term effects of BDB on the brain and whether it has any potential for abuse or addiction.

Synthesis Methods

BDB can be synthesized using several methods, including the condensation of 3,4-methylenedioxyphenylacetone with piperonal, followed by reduction and reductive amination. Another method involves the condensation of 3,4-methylenedioxyphenylacetone with piperidine, followed by acylation and reduction.

Scientific Research Applications

BDB has been used extensively in scientific research to study the effects of serotonin receptor agonists on the brain. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. BDB has also been studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety.

Properties

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c25-21(17-7-3-1-4-8-17)23-18(22(26)24-11-5-2-6-12-24)13-16-9-10-19-20(14-16)28-15-27-19/h1,3-4,7-10,13-14H,2,5-6,11-12,15H2,(H,23,25)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGBBWYOVHCYLL-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.